(5E)-3-(3-chlorophenyl)-5-{4-[(4-methylbenzyl)oxy]benzylidene}imidazolidine-2,4-dione
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Overview
Description
(5E)-3-(3-chlorophenyl)-5-{4-[(4-methylbenzyl)oxy]benzylidene}imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones. This compound is characterized by its unique structure, which includes a chlorophenyl group, a benzylidene group, and a methylbenzyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(3-chlorophenyl)-5-{4-[(4-methylbenzyl)oxy]benzylidene}imidazolidine-2,4-dione typically involves the condensation of 3-chlorobenzaldehyde with 4-[(4-methylbenzyl)oxy]benzaldehyde in the presence of an imidazolidine-2,4-dione derivative. The reaction is usually carried out under basic conditions, using a base such as sodium hydroxide or potassium carbonate, and is often facilitated by heating the reaction mixture to a temperature of around 80-100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-(3-chlorophenyl)-5-{4-[(4-methylbenzyl)oxy]benzylidene}imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazolidine-2,4-dione derivatives.
Scientific Research Applications
(5E)-3-(3-chlorophenyl)-5-{4-[(4-methylbenzyl)oxy]benzylidene}imidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-3-(3-chlorophenyl)-5-{4-[(4-methylbenzyl)oxy]benzylidene}imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.
Acetylacetone: Another compound with a similar functional group.
Diketene: Used in the synthesis of various organic compounds.
Uniqueness
(5E)-3-(3-chlorophenyl)-5-{4-[(4-methylbenzyl)oxy]benzylidene}imidazolidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and pharmaceutical research.
Properties
Molecular Formula |
C24H19ClN2O3 |
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Molecular Weight |
418.9 g/mol |
IUPAC Name |
(5E)-3-(3-chlorophenyl)-5-[[4-[(4-methylphenyl)methoxy]phenyl]methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C24H19ClN2O3/c1-16-5-7-18(8-6-16)15-30-21-11-9-17(10-12-21)13-22-23(28)27(24(29)26-22)20-4-2-3-19(25)14-20/h2-14H,15H2,1H3,(H,26,29)/b22-13+ |
InChI Key |
VXEJAFSALRQDEH-LPYMAVHISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/3\C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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